molecular formula C9H6Cl2N2 B3156267 2,3-Dichloro-5-methylquinoxaline CAS No. 82463-30-7

2,3-Dichloro-5-methylquinoxaline

Cat. No.: B3156267
CAS No.: 82463-30-7
M. Wt: 213.06 g/mol
InChI Key: APGYEHZLFDBECC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-methylquinoxaline is a halogenated quinoxaline derivative characterized by two chlorine atoms at positions 2 and 3 and a methyl group at position 3. Quinoxalines are heterocyclic compounds with a bicyclic structure consisting of two fused six-membered rings containing nitrogen atoms.

Properties

IUPAC Name

2,3-dichloro-5-methylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGYEHZLFDBECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-5-methylquinoxaline typically involves the reaction of 5-methylquinoxaline-2,3-diol with thionyl chloride in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out in 1,2-dichloroethane at elevated temperatures (around 80°C) for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-methylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Oxidation and Reduction Reactions: These reactions can modify the quinoxaline ring, altering its electronic properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiourea can yield quinoxaline-2,3-dithione .

Scientific Research Applications

Pharmaceutical Development

2,3-Dichloro-5-methylquinoxaline serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives exhibit a wide range of biological activities, making them valuable in drug development.

  • Neurological Disorders : Compounds derived from this compound have been explored for their potential in treating neurological disorders. Research indicates that these derivatives can target specific receptors and enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease .
  • Antimicrobial Activity : The quinoxaline structure has been linked to antimicrobial properties. Studies have shown that derivatives of this compound can exhibit activity against various bacterial strains, including Mycobacterium tuberculosis, which is critical for developing new antitubercular agents .

Biochemical Research

The compound is extensively utilized in biochemical studies to explore enzyme inhibition and metabolic pathways.

  • Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic processes. This inhibition can provide insights into potential therapeutic targets for drug development .
  • Target Prediction : Advanced computational tools have been employed to predict biological targets for newly synthesized derivatives of this compound. For instance, certain derivatives have shown promising predictions for inhibiting insulysin and other critical enzymes involved in metabolic disorders .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in developing agrochemicals.

  • Pesticide Development : The compound is investigated for its efficacy as a pesticide or herbicide. Its chlorinated structure enhances its biological activity against pests while potentially reducing environmental impact compared to traditional chemicals .

Material Science

The properties of this compound are also being studied in material science.

  • Polymer Synthesis : Researchers are exploring the use of this compound in synthesizing advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. This application could lead to the development of new materials with superior performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference compound.

  • Quantification and Detection : It aids in the detection and quantification of related compounds in various samples through established analytical methods. This application is crucial for ensuring accuracy and reliability in chemical analyses .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/ConditionReference
AntimicrobialMycobacterium tuberculosis
AnticancerVarious cancer cell lines
NeurologicalAlzheimer's disease models
Enzyme InhibitionInsulysin

Case Study Highlights

  • Antimycobacterial Activity : A study highlighted the effectiveness of certain quinoxaline derivatives against Mycobacterium tuberculosis, suggesting potential for new drug development against drug-resistant strains .
  • Neurological Targeting : Research on derivatives targeting neurological conditions demonstrated promising results in preclinical models, indicating their potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-methylquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial and anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs and their substituent effects are summarized below:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
2,3-Dichloro-5-methylquinoxaline Not provided C₉H₆Cl₂N₂ 2-Cl, 3-Cl, 5-Me Likely intermediate for nucleophilic substitution; potential agrochemical applications
2,3-Dichloro-6-methylquinoxaline 39267-05-5 C₉H₆Cl₂N₂ 2-Cl, 3-Cl, 6-Me Similarity score: 0.71–0.74; positional isomer with altered steric effects
Methyl 2,3-dichloroquinoxaline-5-carboxylate 1643354-85-1 C₁₀H₆Cl₂N₂O₂ 2-Cl, 3-Cl, 5-COOMe Higher similarity score (0.88); ester group enhances solubility for Suzuki coupling
2,3-Dimethylquinoxaline 2379-55-7 C₁₀H₁₀N₂ 2-Me, 3-Me mp 104–106°C; no halogen atoms, limited electrophilic reactivity

Key Observations:

  • Positional Isomerism: The 5-methyl vs. 6-methyl substitution in dichloro derivatives (e.g., this compound vs. 2,3-Dichloro-6-methylquinoxaline) affects steric hindrance and electronic distribution. The 5-methyl group may enhance solubility compared to the 6-methyl analog .
  • Functional Group Impact: Methyl 2,3-dichloroquinoxaline-5-carboxylate’s ester group increases polarity, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the non-functionalized methyl group in this compound .
  • Reactivity: Chlorine atoms at positions 2 and 3 enable nucleophilic substitution reactions, as demonstrated in 2,3-Dichloroquinoxaline-based syntheses . The methyl group at position 5 may slightly reduce electrophilicity compared to unsubstituted dichloroquinoxalines.

Physicochemical Properties

Limited direct data necessitates extrapolation from analogs:

  • Melting Point: 2,3-Dimethylquinoxaline (mp 104–106°C) suggests that methyl groups increase crystallinity compared to chlorinated derivatives .
  • Solubility: The methyl group in this compound likely improves lipophilicity over dichloro analogs, enhancing membrane permeability in biological systems .

Biological Activity

2,3-Dichloro-5-methylquinoxaline (DCMQ) is a compound belonging to the quinoxaline family, characterized by its unique molecular structure comprising two chlorine atoms at the 2 and 3 positions and a methyl group at the 5 position. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research, particularly in the realms of antimicrobial and anticancer therapies.

  • Molecular Formula : C₉H₆Cl₂N₂
  • Molecular Weight : 215.06 g/mol
  • Structural Features :
    • Quinoxaline core
    • Chlorine substituents at positions 2 and 3
    • Methyl group at position 5

DCMQ exhibits its biological effects primarily through:

  • Antagonism of AMPA Receptors : DCMQ acts as a non-competitive antagonist at AMPA receptors, which are critical for excitatory neurotransmission in the brain. By inhibiting these receptors, DCMQ reduces neuronal excitability, which may have implications for neuroprotective strategies in various neurological conditions .
  • Inhibition of Enzymatic Activity : The compound has been shown to interfere with specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .

Antimicrobial Activity

DCMQ has demonstrated a broad spectrum of antimicrobial activity against various pathogens. Research indicates that quinoxaline derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

CompoundTarget OrganismsActivity
DCMQStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaSignificant antibacterial activity observed
Other QuinoxalinesVarious bacteriaBroad-spectrum activity reported

In vitro studies have shown that DCMQ can effectively inhibit the growth of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of DCMQ has been explored through various studies focusing on its effects on tumor cell lines. Key findings include:

  • Cell Line Studies : DCMQ has exhibited cytotoxic effects against several cancer cell lines, including HCT116 (colon carcinoma), HepG2 (liver cancer), and MCF-7 (breast cancer). The IC₅₀ values for DCMQ have been reported in the low micromolar range, indicating potent anticancer activity .
Cell LineIC₅₀ (µM)References
HCT1161.9
MCF-72.3
HepG22.1 - 9.8
  • Mechanisms of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and BAX, alongside decreased levels of anti-apoptotic markers like Bcl-2 .

Case Studies

  • Study on Anticancer Properties : A series of quinoxaline derivatives were synthesized and evaluated for their anticancer activity against various tumor cell lines. DCMQ was included in this study, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase activation .
  • Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, DCMQ was tested against multiple bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin .

Q & A

Q. What are the optimal synthetic routes for 2,3-Dichloro-5-methylquinoxaline, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with α-haloketones. For example, reacting 5-methylquinoxaline precursors with chlorinating agents (e.g., POCl₃ or SOCl₂) under controlled anhydrous conditions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or chloroform) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm purity via HPLC (≥98% purity, C18 column) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, methyl group at δ 2.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217.02) .
  • FT-IR : Detect C-Cl stretches (~750 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of dust. Store in airtight containers away from moisture and incompatible reagents (e.g., strong oxidizers). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?

  • Methodological Answer :
  • Cross-Verification : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
  • Crystallography : Perform single-crystal X-ray diffraction to unambiguously confirm the structure .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent peak interference in NMR .

Q. What strategies improve the accuracy of computational docking studies for this compound derivatives as anti-proliferative agents?

  • Methodological Answer :
  • Ligand Preparation : Optimize 3D conformations using molecular mechanics (MMFF94 force field).
  • Target Selection : Use high-resolution crystal structures (e.g., EGFR kinase, PDB ID: 1M17) for docking simulations .
  • Validation : Compare docking scores (AutoDock Vina) with in vitro IC₅₀ values to refine scoring functions .

Q. How can substituent effects on reaction mechanisms be systematically studied?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates under varying conditions (temperature, solvent polarity) to infer mechanisms (e.g., SNAr vs. radical pathways) .
  • Isotope Effects : Use deuterated substrates to identify rate-determining steps .
  • Computational Modeling : Apply DFT (B3LYP/6-31G*) to map energy profiles for intermediate formation .

Q. What experimental designs enhance reproducibility in biological activity assays?

  • Methodological Answer :
  • Positive Controls : Include standard inhibitors (e.g., doxorubicin for cytotoxicity assays).
  • Dose-Response Curves : Use triplicate measurements across a logarithmic concentration range (1 nM–100 µM).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to validate significance (p < 0.05) .

Q. How can structure-activity relationships (SAR) guide the design of novel quinoxaline derivatives?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute Cl with CF₃ or Br to modulate electronic effects .
  • Pharmacophore Mapping : Identify critical moieties (e.g., chloro groups at positions 2 and 3) using CoMFA/CoMSIA .
  • ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing biological data with high variability?

  • Methodological Answer :
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
  • Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

  • Methodological Answer :
  • Process Optimization : Screen catalysts (e.g., Pd/C vs. Raney Ni) to minimize side reactions.
  • Reactor Design : Use flow chemistry for exothermic reactions to improve heat dissipation .
  • Yield Tracking : Quantify intermediates via inline FTIR or Raman spectroscopy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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